Eutylone is classified as a synthetic cathinone, which are derivatives of the khat plant. It is categorized under the broader class of new psychoactive substances (NPS), specifically as a beta-keto derivative. The compound is often associated with stimulant effects similar to those of amphetamines and other psychoactive substances. Its structural similarity to other known stimulants raises concerns regarding its safety profile and potential for addiction .
Eutylone can be synthesized through a relatively straightforward two-step process. The initial step involves the bromination of a precursor compound, typically an α-bromoketone, which leads to the formation of an intermediate. This intermediate is then reacted with N-ethylamine to yield eutylone. The detailed synthesis pathway includes:
The synthesis can also lead to the formation of eutylone hydrochloride, which is soluble in various solvents including water and methanol .
Eutylone has a molecular formula of C_12H_15NO_3 and a molecular weight of approximately 221.25 g/mol. Its structure features a benzodioxole moiety, which contributes to its psychoactive properties.
Eutylone can undergo various chemical reactions typical of ketones and amines. Notably, it may participate in:
Additionally, eutylone's reactivity profile makes it suitable for analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for forensic purposes .
Eutylone primarily acts as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism is similar to that of other amphetamines and synthetic cathinones:
Clinical studies have indicated that blood concentrations of eutylone can vary significantly among users, ranging from low levels (e.g., 1.2 ng/mL) to very high concentrations (up to 11,000 ng/mL), correlating with varying effects and potential toxicity .
Eutylone exhibits several notable physical and chemical properties:
These properties contribute to its behavior in biological systems and its detection in forensic analyses .
Eutylone has limited legitimate applications but is primarily studied within the context of forensic toxicology due to its association with drug abuse. It has been used in research settings to understand its pharmacological effects and potential risks associated with its use.
Research continues into the implications of eutylone use, particularly concerning public health and regulatory measures aimed at controlling synthetic cathinones .
Eutylone (β-keto-1,3-benzodioxolyl-N-ethylbutanamine, bk-EBDB) emerged as a significant novel psychoactive substance (NPS) following the scheduling of earlier synthetic cathinones. Initially synthesized in 1967 alongside analogs like butylone and pentylone, it remained obscure until its identification in European drug markets in 2013 [2] [6]. Its proliferation accelerated post-2018, when the U.S. Drug Enforcement Administration (DEA) scheduled N-ethyl pentylone, prompting manufacturers to substitute eutylone in "bath salts" and counterfeit MDMA tablets [1] [9]. By 2019–2020, eutylone dominated U.S. synthetic cathinone seizures, identified in 8,379 drug items in the first half of 2021 alone—ranking seventh among all drugs detected by law enforcement [4] [9]. Forensic casework confirmed its presence in 83 investigations across 13 states, with Florida accounting for 60% of cases [1]. This rapid dissemination underscores its role as a "replacement NPS," exploiting legal loopholes while posing significant public health risks due to adulteration and misrepresentation.
Table 1: Emergence Timeline of Eutylone in Illicit Markets
Year | Event | Geographic Spread |
---|---|---|
1967 | Initial synthesis alongside cathinone analogs | Germany [6] |
2013 | First European seizure (Poland) | 17 European countries [5] |
2018 | Surge post-N-ethyl pentylone scheduling | United States [1] |
2019–2021 | Dominant cathinone in U.S. seizures; 343 overdose deaths (2020) | 22 U.S. states [4] [9] |
2022 | Declined after UN international scheduling | Global [9] |
Structural Features
Eutylone (C₁₃H₁₇NO₃, molar mass: 235.28 g/mol) belongs to the β-keto-arylalkylamine class of synthetic cathinones. Its core structure comprises:
As a structural isomer of pentylone and dibutylone, eutylone shares identical atomic composition but differs in side-chain arrangement—specifically, the ethylamino and butanone groups [5]. This isomerism critically influences pharmacological activity, as evidenced by divergent serotonin transporter (SERT) interactions [5].
Pharmacological Classification
Eutylone is a hybrid monoamine transporter ligand with dual mechanisms:
Table 2: In Vitro Transporter Affinity Profiles of Eutylone and Isomers
Compound | DAT Uptake Inhibition (IC₅₀, μM) | NET Uptake Inhibition (IC₅₀, μM) | SERT Uptake Inhibition (IC₅₀, μM) | SERT Release (EC₅₀, μM) |
---|---|---|---|---|
Eutylone | 0.12 ± 0.01 | 1.28 ± 0.14 | 0.69 ± 0.05 | 1.02 ± 0.26 [52% max] |
Pentylone | 0.12 ± 0.01 | 1.15 ± 0.12 | 0.70 ± 0.06 | 0.85 ± 0.19 [60% max] |
Dibutylone | 0.12 ± 0.01 | 1.10 ± 0.11 | Inactive (>10 μM) | Inactive |
Data derived from rat brain synaptosome assays [5]
Unlike pyrrolidine-containing cathinones (e.g., MDPV), which are pure reuptake inhibitors, eutylone’s hybrid action produces combined stimulant and empathogenic effects [5]. Its structural classification places it within the N-ethyl subgroup of methylone analogs, where elongation of the α-alkyl chain enhances DAT selectivity over SERT [5] [8].
Biomarkers and Metabolism
Eutylone undergoes hepatic metabolism via:
Three primary metabolites are detected in biological samples, including one unique biomarker distinguishing it from butylone [1]. This metabolic profile aids forensic identification in clinical and postmortem toxicology [1] [6].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9